5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine (CAS 89192-97-2) is a heterocyclic imidazo[1,2‑a]pyridine derivative bearing a bromine atom at the 5‑position, a methoxy group at the 3‑position, and a phenyl ring at the 2‑position [REFS‑1]. This substitution pattern creates a scaffold that is uniquely suited for structure–activity relationship (SAR) exploration in the development of centromere‑associated protein‑E (CENP‑E) inhibitors.

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
CAS No. 89192-97-2
Cat. No. B14135684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
CAS89192-97-2
Molecular FormulaC14H11BrN2O
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCOC1=C(N=C2N1C(=CC=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C14H11BrN2O/c1-18-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15)17(12)14/h2-9H,1H3
InChIKeyLUSNDONMMXBASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine – A Versatile CENP‑E Inhibitor Key Intermediate


5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine (CAS 89192-97-2) is a heterocyclic imidazo[1,2‑a]pyridine derivative bearing a bromine atom at the 5‑position, a methoxy group at the 3‑position, and a phenyl ring at the 2‑position [REFS‑1]. This substitution pattern creates a scaffold that is uniquely suited for structure–activity relationship (SAR) exploration in the development of centromere‑associated protein‑E (CENP‑E) inhibitors. Its 5‑bromo substituent serves as a key synthetic handle for late‑stage diversification, enabling access to a broad array of 5‑substituted analogs that would be inaccessible with other halogen or hydrogen analogs [REFS‑2]. The compound has been explicitly employed as a lead intermediate in published medicinal‑chemistry campaigns aimed at potent anti‑tumor CENP‑E inhibitors [REFS‑3].

Why 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine Cannot Be Replaced by Other Halogen or Methoxy Analogs


The identity of the 5‑substituent on the imidazo[1,2‑a]pyridine core is decisive for both the synthetic tractability and the biological activity of the resulting analogs. In the CENP‑E inhibitor program, the 5‑bromo derivative 1a was the starting point for systematic optimization; attempts to directly replace the bromine with a methoxy group required a separate synthetic sequence and led to a distinct SAR profile [REFS‑1]. More critically, the 5‑bromo group is the only substituent among common halogens (Cl, F) that allows efficient palladium‑catalyzed cross‑couplings—such as Stille coupling with tributyl(ethynyl)stannane or cyanation with CuCN—enabling the introduction of alkynyl, cyano, and other carbon‑based substituents that are simply not accessible from the corresponding chloro or fluoro analogs under comparable conditions [REFS‑1]. Generic substitution with a non‑brominated or differently halogenated analog therefore eliminates the key synthetic entry point for library diversification and late‑stage functionalization.

Quantitative Differential Evidence for 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine (CAS 89192-97-2)


Synthetic Diversification: 5‑Bromo Scaffold Enables Stille Coupling and Cyanation that 5‑Chloro/5‑Fluoro Analogs Cannot Match

The 5‑bromo substituent is uniquely reactive among halogens in palladium‑catalyzed transformations. In the published CENP‑E inhibitor optimization, 5‑bromo compound 9e was converted to the ethynyl derivative 9i via Stille coupling with tributyl(ethynyl)stannane in 18% isolated yield, and to the 5‑cyano analog via CuCN‑mediated cyanation [REFS‑1]. These transformations are not feasible with 5‑chloro or 5‑fluoro counterparts under the same conditions because aryl chlorides and fluorides are essentially inert toward oxidative addition with the Pd(0) catalysts used [REFS‑1]. Thus, the 5‑bromo compound provides a synthetic gateway to diverse 5‑substituted analogs that the corresponding 5‑chloro (CAS 89193-07-7) or 5‑fluoro (CAS not reported) derivatives cannot offer.

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Regioselective Bromination at C5 Enabled by Directed Lithiation

Directed lithiation of 3‑methoxy‑2‑phenylimidazo[1,2‑a]pyridine occurs exclusively at the 5‑position, allowing regioselective introduction of bromine to yield 5‑bromo‑3‑methoxy‑2‑phenylimidazo[1,2‑a]pyridine [REFS‑1]. This methodology provides a direct, high‑yielding route to the 5‑bromo isomer that avoids mixtures of regioisomers commonly obtained via electrophilic bromination. In contrast, the non‑brominated parent compound 3‑methoxy‑2‑phenylimidazo[1,2‑a]pyridine (CAS 89192‑94‑9) lacks the synthetic versatility of the brominated derivative and cannot be used as a direct precursor for cross‑coupling without additional functionalization.

Synthetic Methodology Directed ortho-Metalation Regioselectivity

CENP‑E Inhibitor Lead Optimization: 5‑Bromo Derivative 1a as the Starting Point for a 3.6 nM Clinical Lead

In the Takeda CENP‑E inhibitor program, 5‑bromo derivative 1a served as the lead compound from which a systematic SAR campaign was launched [REFS‑1]. Through iterative modification of the 5‑position (R2) and the pendant phenyl ring (R1), the team ultimately identified compound (+)-(S)-12, which exhibited an IC₅₀ of 3.6 nM against CENP‑E, a cellular p‑HH3 elevation EC₅₀ of 180 nM, and a HeLa cell growth inhibition GI₅₀ of 130 nM [REFS‑1]. Notably, the 5‑methoxy analog (R2 = OMe), which could not be accessed directly from the 5‑bromo derivative 1a, displayed a distinct SAR and required an independent synthetic route [REFS‑1]. This demonstrates that the 5‑bromo compound is not merely an intermediate but the indispensable starting point for analog generation and SAR exploration.

Cancer Therapeutics CENP‑E Inhibition Hit-to-Lead Optimization

High-Impact Application Scenarios for 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine


CENP‑E Inhibitor Lead Optimization and Focused Library Synthesis

Research teams developing next‑generation CENP‑E inhibitors can use 5‑bromo‑3‑methoxy‑2‑phenylimidazo[1,2‑a]pyridine as the cornerstone intermediate for exploring 5‑position SAR. Palladium‑catalyzed couplings (Stille, Suzuki, cyanation) described by Hirayama et al. [REFS‑1] enable rapid generation of diverse 5‑substituted analogs, following the proven optimization path that delivered a 3.6 nM CENP‑E inhibitor [REFS‑1].

Chemical Biology Probe Development for Mitotic Kinesins

The imidazo[1,2‑a]pyridine scaffold, exemplified by the 5‑bromo derivative 1a, has been validated as a CENP‑E ligand through site‑directed mutagenesis and homology modeling [REFS‑1]. Academic and industrial groups can use this compound to create affinity probes or fluorescent conjugates for studying mitotic kinesin function, leveraging the bromine as an attachment point for linker chemistry.

Kinase Inhibitor Scaffold Hopping and Fragment Growing

The imidazo[1,2‑a]pyridine core is a recognized kinase inhibitor scaffold [REFS‑2]. The 5‑bromo‑3‑methoxy‑2‑phenyl derivative provides a pre‑functionalized starting point for fragment‑growing strategies targeting ATP‑binding sites of kinases such as DYRK1A and CLK1, where imidazo[1,2‑a]pyridines have demonstrated micromolar inhibitory activity [REFS‑2].

Regioselective Late‑Stage Functionalization via Directed Metalation

The directed lithiation methodology established by Guildford et al. [REFS‑3] ensures reliable, single‑isomer bromination at C5. This regiochemical control is critical for laboratories requiring well‑defined, isomerically pure building blocks for parallel synthesis or automated library production, where even minor regioisomeric impurities can confound high‑throughput screening results.

Quote Request

Request a Quote for 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.